molecular formula C6H10O4 B1346562 Dimethyl methylmalonate CAS No. 609-02-9

Dimethyl methylmalonate

Cat. No.: B1346562
CAS No.: 609-02-9
M. Wt: 146.14 g/mol
InChI Key: LRBPFPZTIZSOGG-UHFFFAOYSA-N
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Description

Dimethyl methylmalonate is an organic compound with the molecular formula C6H10O4 . It is an ester derivative of methylmalonic acid and is commonly used in organic synthesis. This compound is a colorless liquid with a boiling point of approximately 176-177°C and a density of 1.098 g/mL at 25°C .

Mechanism of Action

Target of Action

Dimethyl methylmalonate is a derivative of malonic acid and is commonly used as a reagent in organic synthesis . It is primarily used as a precursor for barbituric acid and is also used in the malonic ester synthesis . The primary targets of this compound are the enzymes involved in these synthesis processes.

Mode of Action

It is known to undergo enantioselective palladium-catalyzed allylic substitution reactions . This reaction involves the interaction of this compound with a palladium catalyst and an allylic substrate, resulting in the formation of new carbon-carbon bonds.

Biochemical Pathways

This compound is involved in the malonic ester synthesis . This is a method for the synthesis of carboxylic acids, which involves the alkylation of malonic esters followed by hydrolysis and decarboxylation. The resulting product is a carboxylic acid with one more carbon atom than the original alkyl halide.

Result of Action

The primary result of the action of this compound is the production of carboxylic acids via the malonic ester synthesis . These carboxylic acids can be further used in various biochemical reactions and pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the palladium-catalyzed allylic substitution reactions can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH . Additionally, the stability of this compound can be affected by factors such as temperature, light, and the presence of oxygen.

Biochemical Analysis

Biochemical Properties

Dimethyl methylmalonate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with succinate dehydrogenase, where this compound acts as an inhibitor, affecting the enzyme’s activity in the Krebs cycle . This interaction can influence cellular respiration and energy production.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. In cardiomyocytes, it has been associated with increased oxidative stress and the activation of ferroptosis, a form of regulated cell death. This effect is mediated through the production of reactive oxygen species and the inhibition of key antioxidant proteins . Additionally, this compound can impair cell respiration and glutamate uptake in glial cells, affecting cellular metabolism and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits succinate dehydrogenase, leading to a disruption in the Krebs cycle and a decrease in ATP production . This inhibition results in the accumulation of succinate, which can further enhance the production of reactive oxygen species. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity can degrade under certain conditions . Long-term exposure to this compound has been shown to result in sustained oxidative stress and cellular damage, particularly in in vitro studies involving cardiomyocytes . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can provide protective effects against certain types of cellular damage, such as ischemia-reperfusion injury in the heart . At higher doses, this compound can induce toxic effects, including increased oxidative stress and cell death . These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into methylmalonic acid, which can then be converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase . This conversion is crucial for the entry of the compound into the Krebs cycle, where it plays a role in energy production. Additionally, this compound can affect the levels of other metabolites, such as propionyl-CoA and malonic acid, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity can be influenced by its localization, as it interacts with enzymes and proteins within these compartments . For example, its inhibition of succinate dehydrogenase occurs within the mitochondria, affecting mitochondrial respiration and energy production . The subcellular localization of this compound is crucial for understanding its biochemical effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl methylmalonate can be synthesized through the alkylation of dimethyl malonate with methyl iodide or methyl bromide in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:

CH2(CO2CH3)2+CH3ICH3CH(CO2CH3)2+NaI\text{CH}_2(\text{CO}_2\text{CH}_3)_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{CH}(\text{CO}_2\text{CH}_3)_2 + \text{NaI} CH2​(CO2​CH3​)2​+CH3​I→CH3​CH(CO2​CH3​)2​+NaI

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of methylmalonic acid with methanol in the presence of an acid catalyst . This method is efficient and yields high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dimethyl methylmalonate undergoes various chemical reactions, including:

    Alkylation: It can be alkylated at the methylene group between the ester groups using alkyl halides and a base.

    Hydrolysis: The ester groups can be hydrolyzed to form methylmalonic acid.

    Decarboxylation: Upon heating, it can undergo decarboxylation to form dimethyl ketone and carbon dioxide.

Common Reagents and Conditions:

    Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, and alkyl halides like methyl iodide.

    Hydrolysis: Aqueous acid or base.

    Decarboxylation: Heating under reflux conditions.

Major Products:

    Alkylation: Alkylated this compound.

    Hydrolysis: Methylmalonic acid.

    Decarboxylation: Dimethyl ketone and carbon dioxide.

Scientific Research Applications

Dimethyl methylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the presence of both ester groups and a methyl group on the central carbon atom. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

Properties

IUPAC Name

dimethyl 2-methylpropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c1-4(5(7)9-2)6(8)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBPFPZTIZSOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060564
Record name Propanedioic acid, methyl-, dimethyl ester
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

609-02-9
Record name Dimethyl methylmalonate
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Record name Dimethyl methylmalonate
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Record name Dimethyl methylmalonate
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Record name Propanedioic acid, 2-methyl-, 1,3-dimethyl ester
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Record name Propanedioic acid, methyl-, dimethyl ester
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Record name Dimethyl methylmalonate
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Record name DIMETHYL METHYLMALONATE
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Synthesis routes and methods I

Procedure details

1H NMR spectra were recorded on Bruker AM 100 and Bruker AM 400 spectrometers. As an internal standard the residual solvent peak was used. Chemical shifts are given in part per million (ppm). Optical rotations were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature. Melting points were determined with a Büchi melting point apparatus (Tottoli). TLC was performed on Merck SILICAGEL 60F254 plates, and column chromatography on Merck KIESELGEL 60, 70-230 Mesh ASTM. Spots were detected by UV-fluorescence quenching, ninhydrine (free amino functions), chlorine/TDM (NH groups), Barton's—(hydrazides) and Sakaguchi's (arginine residues) reagent. Methanol was refluxed on magnesium turnings for two hours, distilled and stored on 3 Å molsieves. Pyridine was distilled over KOH pellets and stored on 4 Å molsieves. Boc-amino acids were synthesized by the method of Schnabel31. Their hydroxysuccinimide esters were prepared according to Anderson et al.32 Amino acid p-nitroanilides were prepared as described elsewere. The resolution of DL-pipecolic acid was carried out according to the method of Mende and Lukes et al.33 Malonic acid and dimethylmalonic acid were converted to their corresponding dimethyl esters by heating the dicarboxylic acid with an excess of methanol in the presence of concentrated sulfuric acid34. Dimethyl methylmalonate was prepared by generating the mono-sodio derivative of dimethyl malonate which reacts with methyl iodide via a SN2 mechanism34. The corresponding half esters were prepared by controlled partial hydrolysis of the diester with one equivalent of potassium hydroxide35. The monomethyl ester of diethylmalonic acid was obtained in a direct way by refluxing the acid in an excess of methanol with sulfuric acid as catalyst. Dimethylmalonic acid and DL-pipecolic acid were from Janssen, diethylmalonic acid and D(−)-tartaric acid were from Aldrich. Naphtalene-2-sulfonyl chloride, toluene-4-sulfonyl chloride and D-alanine were obtained from Fluka. Boc-Nle-OH, Boc-D-Val-ONSu and Fmoc-Orn(Boc)-OH were from Bachem. D-Phenylalanine was a generous gift of Dr. J. Kamphuis (DSM Research, Geleen, The Netherlands).
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diester
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Amino acid p-nitroanilides
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dimethyl esters
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dicarboxylic acid
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mono-sodio
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Synthesis routes and methods II

Procedure details

A mixture of methyl dimethylmalonate (260 mg) and 60% sodium hydride in oil (70 mg) in 4 ml of DMSO was stirred at room temperature for 10 min. A solution of 3-chloromethyl-6-methyl-2-(2,4,6-trimethyl-phenoxy)-pyridin-4-yl]-(1-ethyl-propyl)-amine (200 mg) in 2 ml of DMSO was added. The mixture was stirred at room temperature for 3 hours. The mixture was quenched with water and extracted with ethyl acetate. The organic layer was dried and concentrated to give the crude material which was purified through silica gel using hexane to 10% ethyl acetate in hexane as eluent to give 137 mg of 2-[4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-pyridin-3-yl]methyl]-2-methyl-malonic acid dimethyl ester as a white solid. 1H NMR (CDCl3) δ 6.83(s,2H), 6.01(s,1H), 5.00(m,1H), 3.70(s,6H), 3.40(s,2H), 3.25(m,1H), 2.27(s,3H), 2.12(s,3H), 2.05(s,6H), 1.5-1.7(m,4H), 1.48(s,3H), 0.94(t,6H)ppm.
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260 mg
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oil
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70 mg
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4 mL
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200 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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